molecular formula C19H16N2O3 B5370277 5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol

5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol

Cat. No. B5370277
M. Wt: 320.3 g/mol
InChI Key: RRCCVEYQOHCSLC-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol, also known as DMNQ, is a synthetic organic compound that has been widely used in scientific research. It is a redox-active molecule that can act as an electron acceptor and donor, making it a useful tool for studying redox reactions and oxidative stress in various biological systems.

Mechanism of Action

5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol acts as an electron acceptor and donor, undergoing redox reactions with other molecules in biological systems. It can accept electrons from molecules such as NADH and glutathione, and donate electrons to molecules such as oxygen and cytochrome c. This compound can also generate reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide, which can induce oxidative stress in cells and tissues.
Biochemical and Physiological Effects:
This compound-induced oxidative stress can have a variety of biochemical and physiological effects on cells and tissues. It can induce DNA damage, activate signaling pathways such as NF-κB and MAPK, and increase the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound can also affect mitochondrial function and induce apoptosis in cells.

Advantages and Limitations for Lab Experiments

5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol has several advantages as a tool for studying oxidative stress and redox reactions in biological systems. It is a stable and easily synthesized molecule that can be used in a variety of experimental settings. This compound can induce oxidative stress in cells and tissues without the need for exogenous oxidants such as hydrogen peroxide or paraquat. However, this compound also has limitations, including its potential toxicity to cells and tissues, and its relatively non-specific effects on redox signaling pathways.

Future Directions

There are several future directions for research on 5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol and its applications in scientific research. One direction is to study the effects of this compound on specific redox signaling pathways and to identify potential therapeutic targets for diseases such as cancer and inflammation. Another direction is to develop more specific redox-active molecules that can target specific cellular processes and signaling pathways. Finally, the use of this compound in animal models of disease can help to elucidate the role of oxidative stress and redox signaling in various pathological conditions.

Synthesis Methods

5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol can be synthesized by the condensation of 2-nitrobenzaldehyde with 5,7-dimethyl-8-hydroxyquinoline in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent such as sodium dithionite to yield this compound.

Scientific Research Applications

5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol has been widely used in scientific research as a redox-active molecule to study oxidative stress and redox reactions in various biological systems. It has been used to induce oxidative stress in cells and tissues, and to study the effects of oxidative stress on cellular processes such as apoptosis, DNA damage, and inflammation. This compound has also been used to study the role of redox signaling in various biological processes such as cell proliferation, differentiation, and migration.

properties

IUPAC Name

5,7-dimethyl-2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-12-11-13(2)19(22)18-16(12)10-9-15(20-18)8-7-14-5-3-4-6-17(14)21(23)24/h3-11,22H,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCCVEYQOHCSLC-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C=CC(=N2)C=CC3=CC=CC=C3[N+](=O)[O-])O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C=CC(=N2)/C=C/C3=CC=CC=C3[N+](=O)[O-])O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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